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molecular formula C6H4Cl2N2O B081462 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-91-9

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Cat. No. B081462
M. Wt: 191.01 g/mol
InChI Key: DOMBYPXLCGLBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

The resulting solution of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde was treated dropwise with a solution of anhydrous hydrazine (1101 μL, 35071 μmol) at −78° C. The mixture was stirred for 15 min, and then the cooling bath was removed and the mixture stirred at RT for 1 h. The mixture was concentrated and partitioned between water (110 mL) and EtOAc (110 mL). The organic layer was washed with saturated aqueous NaHCO3 (100 mL), separated, dried (MgSO4), treated with activated charcoal and filtered through a plug of silica, washing with EtOAc. The filtrate was concentrated and purified by flash chromatography on silica eluting with 5% acetone/DCM to 25% EtOAc/hexane. The residue was suspended in DCM (3 mL), cooled in a freezer, and filtered to give 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (330 mg, 5.86% yield) as a tan solid. 1H NMR (400 MHz, d6-DMSO) δ 14.25 (bs, 1H); 8.35 (s, 1H); 2.68 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1101 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6](Cl)[N:5]=[C:4]([CH3:11])[N:3]=1.[NH2:12][NH2:13]>>[Cl:1][C:2]1[N:3]=[C:4]([CH3:11])[N:5]=[C:6]2[NH:12][N:13]=[CH:8][C:7]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1C=O)Cl)C
Name
Quantity
1101 μL
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred at RT for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water (110 mL) and EtOAc (110 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica eluting with 5% acetone/DCM to 25% EtOAc/hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a freezer
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)C)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 5.86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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